2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid
Overview
Description
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid is a complex organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of a chlorinated benzo[b]thiophene moiety, along with an ethoxy(methyl)phosphoryl group, makes this compound particularly interesting for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and thiourea under acidic conditions.
Chlorination: The benzo[b]thiophene core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Phosphorylation: The chlorinated benzo[b]thiophene is then reacted with diethyl phosphite in the presence of a base such as sodium hydride to introduce the ethoxy(methyl)phosphoryl group.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a reaction with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chlorine atom in the benzo[b]thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzo[b]thiophene ring.
Scientific Research Applications
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s properties can be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Research: It can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.
Mechanism of Action
The mechanism of action of 2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the ethoxy(methyl)phosphoryl group can enhance its binding affinity and specificity towards these targets. The compound may also modulate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid: Similar structure with a bromine atom instead of chlorine.
2-(5-Methylbenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid: Similar structure with a methyl group instead of chlorine.
2-(5-Fluorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid lies in the presence of the chlorine atom, which can influence its reactivity and biological activity. The ethoxy(methyl)phosphoryl group also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-chloro-1-benzothiophen-3-yl)-2-[ethoxy(methyl)phosphoryl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClO4PS/c1-3-18-19(2,17)12(13(15)16)10-7-20-11-5-4-8(14)6-9(10)11/h4-7,12H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUUWINBTHXKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731661 | |
Record name | (5-Chloro-1-benzothiophen-3-yl)[ethoxy(methyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224709-42-5 | |
Record name | (5-Chloro-1-benzothiophen-3-yl)[ethoxy(methyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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